5-Amino-2-benzylpentanoic acid hydrochloride
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Overview
Description
5-Amino-2-benzylpentanoic acid hydrochloride is a versatile chemical compound extensively used in scientific research. Its applications range from drug discovery to organic synthesis, making it an indispensable tool for researchers seeking innovative solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-benzylpentanoic acid hydrochloride typically involves multi-step organic reactionsThe final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. These methods ensure high purity and yield, making the compound suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-benzylpentanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted benzyl derivatives .
Scientific Research Applications
5-Amino-2-benzylpentanoic acid hydrochloride is extensively used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-benzylpentanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Amino-2-benzylpentanoic acid hydrochloride include:
Uniqueness
What sets this compound apart from these similar compounds is its unique benzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
5-amino-2-benzylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c13-8-4-7-11(12(14)15)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXMPFVTCYEHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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